molecular formula C22H17N3O4S B12451929 N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B12451929
M. Wt: 419.5 g/mol
InChI Key: CWIXQHBQJZAZDZ-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide: is a complex organic compound that features a fluorene moiety, a carbamothioyl group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 9H-fluoren-2-yl isocyanate with 4-methoxy-3-nitrobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-aminobenzamide .

Scientific Research Applications

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(9H-fluoren-2-ylcarbamothioyl)-2-nitrobenzamide
  • N-(9H-fluoren-2-ylcarbamothioyl)benzamide
  • 2-[(9H-fluoren-2-yl)amino]thioxomethylbenzamide

Uniqueness

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of the methoxy and nitro groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(9H-fluoren-2-ylcarbamothioyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O4S/c1-29-20-9-6-14(12-19(20)25(27)28)21(26)24-22(30)23-16-7-8-18-15(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12H,10H2,1H3,(H2,23,24,26,30)

InChI Key

CWIXQHBQJZAZDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)[N+](=O)[O-]

Origin of Product

United States

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